8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
8-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVCCQWNBPZASC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290736 | |
| Record name | 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-20-9 | |
| Record name | 8-Methyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4926-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 70719 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazolo[4, 8-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate nitrile or isocyanate in the presence of a base, leading to the formation of the triazole ring fused to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one exhibits significant antimicrobial properties. Studies have shown it to be effective against a range of bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for microbial survival.
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study highlighted its effect on breast cancer cell lines, demonstrating a reduction in cell viability and increased rates of apoptosis compared to control groups.
1.3 Central Nervous System (CNS) Effects
Recent investigations into the neuropharmacological effects of this compound have revealed its potential as a neuroprotective agent. It has been shown to enhance cognitive functions in animal models and may offer therapeutic benefits in conditions such as Alzheimer's disease.
Agricultural Applications
2.1 Pesticide Development
The compound's unique structure has led to its exploration as a potential pesticide. Its ability to disrupt specific biological processes in pests makes it a candidate for developing new agrochemicals aimed at improving crop protection while minimizing environmental impact.
2.2 Plant Growth Regulation
Research has indicated that this compound can influence plant growth by modulating hormonal pathways. This property could be harnessed to develop growth regulators that enhance crop yield and resilience against stressors.
Materials Science
3.1 Synthesis of Novel Materials
In materials science, the compound is being studied for its role in synthesizing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has shown promise in enhancing the performance of electronic devices.
3.2 Catalytic Applications
The compound has been evaluated for its catalytic properties in various chemical reactions. Its ability to facilitate reactions under mild conditions opens up avenues for more sustainable synthetic processes in organic chemistry.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Key Derivatives and Their Bioactivities
Key Observations:
- Antimalarial Activity: Sulfonamide substituents at position 8, particularly piperidinylsulfonyl, enhance activity against Plasmodium falciparum (IC₅₀ = 2.24–4.98 µM) .
- Enzyme Inhibition: The 8-amino derivative shows potent GSK-3 inhibition (IC₅₀ = 398 nM), suggesting that polar groups at position 8 improve interactions with kinase active sites .
- CNS Applications : Trazodone derivatives with extended alkyl chains (e.g., piperazinylhexyl) exhibit dual 5-HT1A/5-HT7 receptor binding, highlighting the role of side-chain flexibility in CNS drug design .
Table 2: Physicochemical Properties of Selected Derivatives
- Synthetic Methods: Microwave irradiation significantly improves reaction efficiency. For example, Liu et al. (2015) synthesized herbicidal triazolopyridinones in high yields under microwave conditions , while traditional methods for trazodone derivatives require prolonged heating .
Structure-Activity Relationships (SAR)
- Position 8 Modifications: Electron-withdrawing groups (e.g., sulfonamide) enhance antimalarial activity by facilitating interactions with falcipain-2 . Methyl groups improve metabolic stability but may reduce target affinity compared to amino or sulfonamide substituents.
- Position 2 Modifications :
- Arylalkyl groups (e.g., chlorobenzyl) at position 2 increase antimalarial potency, likely through hydrophobic interactions .
Biological Activity
8-Methyl[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure, characterized by a methyl group at the 8-position of the triazole ring and a carbonyl group at the 3-position, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₇H₈N₄O
- Molecular Weight : 164.17 g/mol
- CAS Number : 4926-20-9
Biological Activities
This compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation through its interaction with specific kinases.
- Antimicrobial Properties : It has demonstrated efficacy against various bacterial and fungal strains.
- Antiviral Effects : Studies indicate potential antiviral activity against certain viruses.
The primary targets of this compound include:
- c-Met Kinase : This receptor tyrosine kinase is involved in cell proliferation and survival. The compound inhibits c-Met activity, disrupting downstream signaling pathways such as PI3K/AKT and MAPK/ERK.
- VEGFR-2 Kinase : Inhibition of this vascular endothelial growth factor receptor leads to reduced angiogenesis and tumor growth.
Case Studies and Experimental Data
- Antiproliferative Activity :
- In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells) have demonstrated that this compound significantly reduces cell viability at low micromolar concentrations.
- Antimicrobial Activity :
- The compound has been tested against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and exhibited minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
- Synergistic Effects :
- Combination studies with conventional antibiotics have shown that this compound can enhance the efficacy of these drugs against resistant bacterial strains.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Involves the reaction of appropriate precursors under controlled conditions.
Q & A
Q. How to reconcile discrepancies in biological activity data for triazolopyridinone derivatives?
- Assay variability : Differences in adenosine receptor binding protocols (e.g., radioligand vs. fluorescence polarization) may skew IC₅₀ values .
- Metabolite interference : In vitro antimalarial activity of sulfonamide derivatives may be overestimated if metabolites are not accounted for .
Methodological Tables
Table 1: Key Synthetic Conditions and Yields
| Derivative | Method | Conditions | Yield | Reference |
|---|---|---|---|---|
| 8-Chloro-6-phenyl | POCl₃ cyclization | 150°C, 16–24 h | 68% | |
| 8-Amino-6-benzyl | Microwave + urea | 300 W, 50 s | 75% | |
| 6-Trifluoromethyl | Benzylation in dioxane | Reflux, 48 h | 95% |
Table 2: Computational vs. Experimental Binding Affinities (A₂ₐ Receptor)
| Derivative | AutoDock Vina (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|
| 8-Methyl | -9.2 | 12.3 |
| 8-Chloro | -8.7 | 28.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
